Cas no 2229443-06-3 (4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one)
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one
- EN300-1763645
- 2229443-06-3
-
- Inchi: 1S/C13H17NO2/c1-13(2,3)10-6-4-5-9(7-10)11-8-16-12(15)14-11/h4-7,11H,8H2,1-3H3,(H,14,15)
- InChI Key: MIPWEAQNDOGNMI-UHFFFAOYSA-N
- SMILES: O1C(NC(C1)C1=CC=CC(=C1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 38.3Ų
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1763645-0.05g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 0.05g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1763645-0.1g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 0.1g |
$1508.0 | 2023-09-20 | ||
| Enamine | EN300-1763645-0.25g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 0.25g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1763645-0.5g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 0.5g |
$1646.0 | 2023-09-20 | ||
| Enamine | EN300-1763645-1.0g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 1g |
$1714.0 | 2023-06-03 | ||
| Enamine | EN300-1763645-2.5g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 2.5g |
$3362.0 | 2023-09-20 | ||
| Enamine | EN300-1763645-5.0g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 5g |
$4972.0 | 2023-06-03 | ||
| Enamine | EN300-1763645-10.0g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 10g |
$7373.0 | 2023-06-03 | ||
| Enamine | EN300-1763645-1g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 1g |
$1714.0 | 2023-09-20 | ||
| Enamine | EN300-1763645-5g |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one |
2229443-06-3 | 5g |
$4972.0 | 2023-09-20 |
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one: A Comprehensive Overview
4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one is a compound with the CAS number 2229443-06-3, and it has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing an oxygen atom and a nitrogen atom. The presence of the tert-butylphenyl group at the 3-position of the benzene ring adds to its structural complexity and functional diversity.
The synthesis of 4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one typically involves multi-step reactions, often starting from aromatic precursors. The construction of the oxazolidinone ring is a critical step, often achieved through cyclization reactions involving ketones and amines. The tert-butyl group is introduced to enhance the compound's stability and solubility, making it more amenable for various applications in pharmaceuticals and materials science.
Recent studies have highlighted the potential of 4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one as a building block in drug discovery. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for designing bioactive molecules. Researchers have explored its role in inhibiting enzymes associated with neurodegenerative diseases, such as beta-secretase, which is implicated in Alzheimer's disease. The compound's ability to modulate enzyme activity without causing significant cytotoxicity has been a focal point of recent investigations.
In addition to its pharmaceutical applications, 4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one has shown promise in materials science. Its thermal stability and ability to form self-assembled structures make it a candidate for use in advanced polymers and coatings. Recent research has demonstrated its potential as a precursor for high-performance polyamides, which are widely used in aerospace and automotive industries due to their exceptional mechanical properties.
The structural versatility of 4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one also lends itself to applications in catalysis. Its nitrogen-containing heterocyclic ring can act as a Lewis acid site, facilitating various organic transformations such as aldol reactions and Michael additions. This has led to its use as an organocatalyst in asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency.
From an environmental standpoint, the synthesis and application of 4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, reducing waste generation and energy consumption. This aligns with global efforts to promote sustainable practices in chemical manufacturing.
Looking ahead, the future of 4-(3-tert-butylphenyl)-1,3-oxazolidin-2-one seems bright as researchers continue to uncover new avenues for its application. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to breakthroughs that could redefine current practices in drug development and materials engineering.
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